molecular formula C12H19NO3 B1439133 tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate CAS No. 1118786-86-9

tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate

Cat. No.: B1439133
CAS No.: 1118786-86-9
M. Wt: 225.28 g/mol
InChI Key: HQXCHIODIJRHAT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Representation

tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is a carbamate derivative characterized by a spirocyclic core and a tert-butyl carbamate protecting group. Its systematic IUPAC name reflects the structural arrangement: the spiro[3.3]heptane system comprises two fused cyclopropane rings sharing a single carbon atom, with an oxo group (C=O) at position 6 and a carbamate moiety (–O–CO–N–) attached to position 2. The tert-butyl group (–C(CH₃)₃) is bonded to the carbamate oxygen, providing steric protection and enhancing stability.

The compound’s structure can be represented as:

O  
||  
C1–C2–C3–C4–C5–C6–C7–C1  
   |       |       |       |  
   C8–C9–C10–C11–C12–C13–C14–C8  

Here, the spiro junction connects carbons 1 and 8, forming two fused cyclopropane rings. The carbamate group is attached to carbon 2, and the ketone group resides at carbon 6.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₉NO₃ , derived from the following components:

  • C₁₂ : 12 carbon atoms (spirocyclic core, tert-butyl group, and carbamate moiety)
  • H₁₉ : 19 hydrogen atoms (distributed across the spirocyclic system, tert-butyl group, and carbamate)
  • N : A single nitrogen atom in the carbamate group
  • O₃ : Three oxygen atoms (two from the carbamate and one from the ketone).

The molecular weight is calculated as 225.28 g/mol .

Property Value
Molecular formula C₁₂H₁₉NO₃
Molecular weight (g/mol) 225.28

Physicochemical Properties

Melting Point

The melting point of this compound is 94°C , as reported in experimental studies. This value aligns with expectations for carbamate-protected spirocyclic compounds, which typically exhibit moderate thermal stability due to their rigid molecular architecture.

Solubility

While explicit solubility data is limited, the compound’s spirocyclic structure and polar carbamate group suggest moderate solubility in organic solvents (e.g., dichloromethane, ethanol) and low solubility in water. The tert-butyl group enhances lipophilicity, favoring dissolution in nonpolar environments.

Properties

IUPAC Name

tert-butyl N-(2-oxospiro[3.3]heptan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-4-12(5-8)6-9(14)7-12/h8H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXCHIODIJRHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653869
Record name tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
Source EPA DSSTox
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Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118786-86-9
Record name 1,1-Dimethylethyl N-(6-oxospiro[3.3]hept-2-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118786-86-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
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Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound serves as a versatile building block in the synthesis of bioactive molecules. Its spirocyclic structure contributes to enhanced binding affinity and specificity when interacting with biological targets, such as enzymes and receptors. This makes it a candidate for developing new pharmaceuticals aimed at treating various diseases, including central nervous system disorders .

Pharmacological Properties
Research has indicated that compounds with similar structural motifs exhibit promising pharmacological activities, which may include anti-inflammatory, analgesic, and neuroprotective effects. The ability to modify the compound's structure can lead to derivatives with improved therapeutic profiles .

Chemical Biology

Biological Probes and Inhibitors
In chemical biology, this compound can be utilized to create probes for studying biological processes. It may also function as an inhibitor for specific enzymes, allowing researchers to investigate metabolic pathways and disease mechanisms more effectively .

Materials Science

Novel Material Development
The compound's unique properties make it suitable for designing new materials, including polymers and nanomaterials. Its rigid spirocyclic framework can impart desirable mechanical and thermal properties to materials, enhancing their performance in various applications.

Organic Synthesis

Reagent in Synthetic Pathways
As a reagent, this compound can facilitate various organic reactions, including substitution and oxidation reactions. This versatility allows chemists to explore new synthetic pathways for complex organic molecules .

  • Synthesis of Bioactive Molecules : A study demonstrated the synthesis of various derivatives of this compound, assessing their biological activities against specific targets in the central nervous system.
  • Material Properties Investigation : Research focused on the mechanical properties of polymers synthesized using this compound revealed enhanced tensile strength and thermal stability compared to conventional materials.
  • Biological Interaction Studies : Investigations into the interactions between this compound and biological macromolecules provided insights into its potential as a therapeutic agent, highlighting its role in modulating enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, highlighting structural variations and their implications:

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol) Purity Structural Similarity Key Differences References
This compound 1118786-86-9 C₁₂H₁₉NO₃ 6-oxo, 2-BOC-carbamate 225.136 98%+ Reference compound N/A
tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate 1000933-99-2 C₁₂H₂₁NO₃ 6-hydroxy, 2-BOC-carbamate 227.15 97% 0.89 Hydroxyl group increases polarity and hydrogen-bonding potential.
6-((BOC)amino)spiro[3.3]heptane-2-carboxylic acid 1087798-38-6 C₁₂H₁₉NO₄ 2-BOC-carbamate, 6-carboxylic acid 241.12 98% 0.85 Carboxylic acid enhances acidity and metal-coordination capacity.
tert-Butyl 6-aminospiro[3.3]hept-2-ylcarbamate 1239589-52-6 C₁₂H₂₂N₂O₂ 6-amino, 2-BOC-carbamate 226.32 97% 0.91 Amino group improves nucleophilicity for cross-coupling reactions.
tert-Butyl ((3-oxocyclobutyl)methyl)carbamate 130369-09-4 C₁₀H₁₇NO₃ Cyclobutyl-3-oxo, methyl-BOC 199.25 95%+ 0.92 Non-spiro cyclobutane ring reduces steric hindrance.
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate 1118786-85-8 C₁₁H₂₀N₂O₂ 2-aza-spiro, 6-BOC-carbamate 212.15 95%+ 0.96 Nitrogen in the spiro ring alters basicity and hydrogen-bonding capabilities.

Key Observations

Functional Group Impact: 6-Oxo vs. Carboxylic Acid Derivative (CAS 1087798-38-6): The carboxylic acid substituent introduces pH-dependent solubility and chelation properties, making it suitable for metalloenzyme inhibitor design .

Ring System Modifications: Spiro vs. Cyclobutyl (CAS 130369-09-4): The spiro[3.3]heptane core imposes greater conformational restriction compared to the monocyclic cyclobutane analog, which may enhance target selectivity in drug candidates .

Similarity Scores : Computational similarity assessments (e.g., 0.92–0.96 for cyclobutyl and aza-spiro analogs) reflect shared BOC-carbamate and ketone/amine motifs. However, these scores may underestimate divergent reactivities due to ring strain or electronic effects .

Preparation Methods

Preparation from tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • A solution of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is used as a starting material.
  • The reaction is carried out in dichloroethane (DCE) with acetic acid as an additive.
  • Sodium triacetoxyborohydride (Na(OAc)3BH) is employed as a reducing agent to facilitate reductive amination or related transformations.
  • The reaction proceeds at room temperature, typically stirred overnight.
  • Workup involves aqueous sodium bicarbonate extraction, organic phase washing with brine, drying over sodium sulfate, filtration, concentration, and purification by flash column chromatography.
  • Yield reported: approximately 63.2% for the corresponding tert-butyl carbamate derivative as a white solid.

Grignard Addition to tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Benzyl magnesium chloride (1 M in diethyl ether) is added dropwise to a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in tetrahydrofuran (THF) at 0 °C.
  • The reaction mixture is stirred at room temperature for 3 hours.
  • Quenching is performed with saturated ammonium chloride solution.
  • Extraction with ethyl acetate, washing with brine, drying, and evaporation follow.
  • Purification is achieved by combiflash chromatography using ethyl acetate/hexane mixtures.
  • Yield: approximately 69% of tert-butyl 6-benzyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.

Acid-Mediated Deprotection and Intermediate Formation

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is treated with 4 M hydrogen chloride in 1,4-dioxane at room temperature for 1 hour.
  • This generates a thick white suspension of the deprotected intermediate.
  • The crude solid is filtered and used without further purification.
  • Subsequent reactions involve neutralization with triethylamine and addition of ethyl chloroformate to form ethyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Purification by normal phase chromatography yields the intermediate as colorless needles.
  • Yield: approximately 30% for the ethyl ester intermediate.

Reductive Amination with Piperazine Derivatives

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate reacts with 1-methylpiperazine in ethanol with acetic acid.
  • Sodium cyanoborohydride (NaCNBH3) is added to facilitate reductive amination.
  • The reaction is stirred overnight at room temperature.
  • Workup includes extraction with ethyl acetate, washing, drying, evaporation, and silica gel chromatography.
  • Yield: approximately 78% of the tert-butyl carbamate derivative substituted with piperazine.

Summary Table of Key Preparation Steps and Yields

Step Starting Material / Reagent Reaction Conditions Product Yield (%) Purification Method
1 tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate + Na(OAc)3BH DCE, AcOH, RT, overnight tert-Butyl 6-oxo-2-azaspiro carbamate derivative 63.2 Flash column chromatography (EtOAc/hexanes)
2 tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate + Benzyl MgCl THF, 0 °C to RT, 3 h tert-Butyl 6-benzyl-6-hydroxy-2-azaspiro carbamate 69 Combiflash chromatography (EtOAc/hexane)
3 tert-butyl 6-oxo-2-azaspiro carbamate + 4 M HCl in dioxane RT, 1 h Deprotected intermediate Used crude Filtration
4 Intermediate + Et3N + Ethyl chloroformate 0 °C to RT, 18 h Ethyl 6-oxo-2-azaspiro ester 30 Normal phase chromatography
5 tert-butyl 6-oxo-2-azaspiro carbamate + 1-methylpiperazine + NaCNBH3 EtOH, AcOH, RT, overnight Piperazine-substituted carbamate 78 Silica gel chromatography

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography using gradients of ethyl acetate in hexanes or methanol in dichloromethane is standard for purification.
  • Extraction: Sequential liquid-liquid extraction with aqueous sodium bicarbonate, brine washes, and drying over anhydrous sodium sulfate or magnesium sulfate.
  • Characterization: LC-MS (ESI) is used to confirm molecular weights (e.g., M+H+ peaks at expected m/z values), and NMR spectroscopy for structural validation.
  • Crystallization: Some intermediates crystallize upon standing, aiding purity assessment.

Research Findings and Notes

  • The reductive amination step using sodium triacetoxyborohydride or sodium cyanoborohydride is critical for introducing amine substituents while maintaining the carbamate protecting group.
  • Grignard additions to the ketone moiety allow functionalization at the 6-position, expanding the compound's utility.
  • Acid-mediated deprotection and subsequent esterification provide versatile intermediates for further synthetic elaboration.
  • Reaction temperatures are generally mild (0 °C to room temperature), favoring selectivity and minimizing side reactions.
  • Yields vary from moderate (30%) to good (up to 78%), depending on the step and reagents used.

Q & A

How can researchers optimize the synthesis of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate using statistical experimental design?

Category: Basic (Synthesis Optimization)
Methodological Answer:
To optimize synthesis, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) and analyze their effects on yield and purity. Full factorial designs or response surface methodologies (RSM) can identify interactions between variables while minimizing experimental runs . For example, a central composite design could resolve non-linear relationships in reaction kinetics. Statistical validation (ANOVA) ensures robustness .

What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?

Category: Basic (Characterization)
Methodological Answer:
Use NMR spectroscopy (¹H, ¹³C, DEPT) to confirm structure and stereochemistry, particularly for the spirocyclic and carbamate moieties. HPLC-MS or GC-MS validates purity and detects byproducts. Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities . For crystallinity assessment, X-ray diffraction is critical, while FT-IR confirms functional groups like the carbonyl (C=O) in the carbamate .

How should researchers evaluate the stability of this compound under varying pH and temperature conditions?

Category: Basic (Stability Studies)
Methodological Answer:
Conduct accelerated stability testing by exposing the compound to controlled pH buffers (e.g., 1–13) and temperatures (25–60°C). Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Use Arrhenius modeling to predict shelf life. Note: Strong acids/bases may hydrolyze the carbamate group, requiring inert storage conditions .

What computational strategies can predict reaction pathways for synthesizing this compound?

Category: Advanced (Reaction Design)
Methodological Answer:
Apply quantum chemical calculations (e.g., DFT) to map potential energy surfaces for spirocycle formation. Tools like Gaussian or ORCA can simulate transition states and intermediates. Pair with machine learning (ML) models trained on reaction databases to prioritize viable pathways. Validate predictions with microkinetic experiments .

How can researchers investigate degradation products and pathways of this compound under oxidative conditions?

Category: Advanced (Degradation Analysis)
Methodological Answer:
Use LC-HRMS/MS to identify degradation products after exposure to oxidants (e.g., H₂O₂, UV/O₃). Perform isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation. Computational tools like molecular dynamics can model bond cleavage tendencies. Compare results with analogous carbamates to infer mechanistic trends .

How should conflicting data on the reactivity of this compound with nucleophiles be resolved?

Category: Advanced (Data Contradiction)
Methodological Answer:
Replicate experiments under standardized conditions (solvent, temperature, molar ratios). Use multivariate analysis to isolate variables causing discrepancies. Cross-validate with kinetic studies (e.g., stopped-flow spectroscopy) and computational simulations (e.g., Fukui indices for nucleophilic attack sites) .

What strategies ensure stereochemical control during the synthesis of this compound?

Category: Advanced (Stereochemistry)
Methodological Answer:
Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to direct spirocyclic ring formation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry . For diastereomers, use NOESY NMR to confirm spatial arrangements. Computational docking studies can predict steric interactions influencing selectivity .

How can researchers assess the acute toxicity of this compound in preliminary studies?

Category: Basic (Toxicology)
Methodological Answer:
Perform in vitro assays (e.g., MTT on human cell lines) to estimate IC₅₀ values. For in vivo screening, use Caenorhabditis elegans or Daphnia magna as model organisms. Compare structural analogs’ toxicity profiles (e.g., LD₅₀ from PubChem) to prioritize further testing .

What methodologies are suitable for studying the ecological impact of this compound in aquatic systems?

Category: Advanced (Ecotoxicology)
Methodological Answer:
Conduct microcosm experiments to simulate aquatic environments. Measure biodegradation rates via TOC analysis and bioaccumulation potential using logP calculations . Use QSAR models to predict toxicity to fish (e.g., LC₅₀) and algae. Field studies should follow OECD guidelines for environmental risk assessment .

How can mechanistic studies elucidate the role of this compound in catalytic reactions?

Category: Advanced (Reaction Mechanism)
Methodological Answer:
Combine isotopic labeling (e.g., ¹³C-carbamate) with operando spectroscopy (IR, Raman) to track intermediates. Use kinetic isotope effects (KIE) to identify rate-determining steps. Computational studies (DFT/MD) can visualize transition states and active-site interactions. Cross-correlate with Hammett plots to assess electronic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate

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